5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[221]heptane is a bicyclic compound that contains a sulfur atom and a nitrogen atom within its structure
Preparation Methods
The synthesis of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarbonyl chloride with 2-thia-5-azabicyclo[2.2.1]heptane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with lithium aluminum hydride may produce an alcohol .
Scientific Research Applications
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfur and nitrogen atoms within its structure play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with the target molecules .
The pathways involved in the compound’s mechanism of action depend on the specific application. For example, in drug discovery, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects .
Comparison with Similar Compounds
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Properties
IUPAC Name |
cyclopropyl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIKXVNNPVRCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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